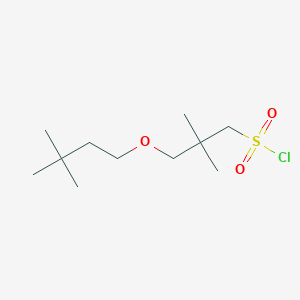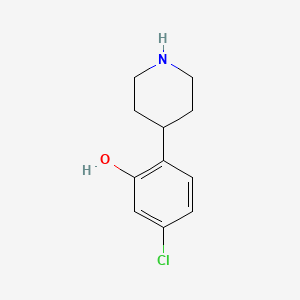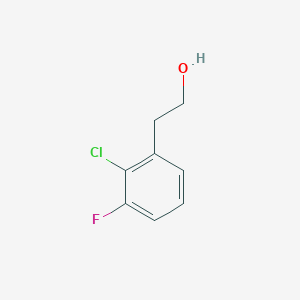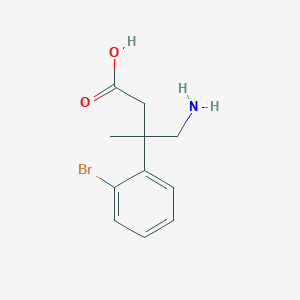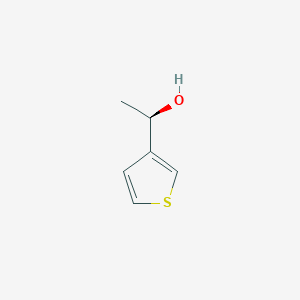
2-(tert-Butyl)-7-chloroquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-7-chloroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of a tert-butyl group at the second position and a chlorine atom at the seventh position of the quinazoline ring, along with an amine group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-7-chloroquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Chlorination: The chlorine atom can be introduced through electrophilic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Amination: The amine group can be introduced through nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yields and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-7-chloroquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like thiols, amines, and alkoxides, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-7-chloroquinazolin-4-amine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as therapeutic agents targeting various diseases.
Industry: The compound is used in the development of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-7-chloroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butyl)-4-aminobenzoic acid: Similar structure with a carboxylic acid group instead of a quinazoline ring.
7-Chloroquinazolin-4-amine: Lacks the tert-butyl group.
2-(tert-Butyl)-4-chloroquinazoline: Lacks the amine group.
Uniqueness
2-(tert-Butyl)-7-chloroquinazolin-4-amine is unique due to the combination of its tert-butyl, chlorine, and amine substituents on the quinazoline ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C12H14ClN3 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
2-tert-butyl-7-chloroquinazolin-4-amine |
InChI |
InChI=1S/C12H14ClN3/c1-12(2,3)11-15-9-6-7(13)4-5-8(9)10(14)16-11/h4-6H,1-3H3,(H2,14,15,16) |
Clave InChI |
OSKAUAJNHFKGCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(C=CC(=C2)Cl)C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





